molecular formula C7H15ClN2O2 B6274887 2-hydroxy-2-(piperidin-4-yl)acetamide hydrochloride CAS No. 2731011-03-1

2-hydroxy-2-(piperidin-4-yl)acetamide hydrochloride

Cat. No.: B6274887
CAS No.: 2731011-03-1
M. Wt: 194.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-2-(piperidin-4-yl)acetamide hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine derivatives with acylating agents. One common method includes the acylation of 4-piperidone with chloroacetyl chloride, followed by hydrolysis and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2-oxo-2-(piperidin-4-yl)acetamide.

    Reduction: Formation of 2-hydroxy-2-(piperidin-4-yl)ethylamine.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

2-hydroxy-2-(piperidin-4-yl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(piperidin-4-yl)acetamide
  • 2-hydroxy-2-(piperidin-4-yl)ethylamine
  • N-alkylated piperidine derivatives

Uniqueness

2-hydroxy-2-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and chemical synthesis.

Properties

CAS No.

2731011-03-1

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.7

Purity

90

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.